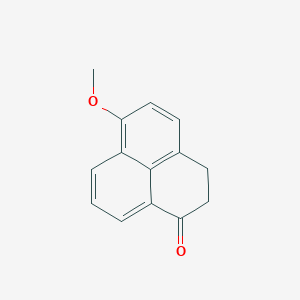

2,3-Dihydro-6-methoxy-phenalen-1-one

描述

2,3-Dihydro-6-methoxy-phenalen-1-one is an aromatic ketone with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. This compound is known for its versatility in various scientific applications, including organic synthesis, drug design, and biochemistry. Its unique structure allows it to be used as both a starting material and an intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-6-methoxy-phenalen-1-one typically involves the reaction of methoxyphenols with appropriate reagents under controlled conditions. One common method includes the closed system pyrolysis of methoxyphenols, which serves as proxies for terrestrial biomass. This process helps understand the chemical changes in lignin during hydrothermal alteration.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is often produced in research laboratories for various applications.

化学反应分析

Types of Reactions

2,3-Dihydro-6-methoxy-phenalen-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms.

科学研究应用

Plant Protection

Phenalenone-type Phytoalexins

Research has identified phenalenone-type compounds, including 2,3-dihydro-6-methoxy-phenalen-1-one, as phytoalexins produced by certain plant species in response to pathogen attacks. In particular, studies on Musa acuminata (banana) have shown that these compounds play a crucial role in mediating resistance against nematodes and fungal pathogens.

- Mechanism of Action: The compound exhibits nematostatic and nematocidal properties. For instance, anigorufone, a related phenylphenalenone, was shown to inhibit the motility of Radopholus similis, a root-knot nematode, effectively leading to nematode mortality upon ingestion .

- Analytical Techniques: Advanced techniques such as matrix-free laser desorption/ionization mass spectrometric imaging (LDI-MSI) have been employed to localize and quantify these phytoalexins in plant tissues affected by nematodes. This allows for a better understanding of their distribution and concentration in response to pathogen attack .

Photodynamic Therapy

Potential as a Photosensitizer

The structural characteristics of this compound suggest its potential application as a photosensitizer in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds that produce reactive oxygen species (ROS) upon light activation, leading to cell death in targeted tissues.

- Singlet Oxygen Generation: Studies have indicated that phenalenone derivatives can generate singlet oxygen efficiently when exposed to light. This property is crucial for their effectiveness in PDT applications against cancer cells and microbial infections .

Biochemical Research

Role in Proteomics and Molecular Studies

This compound is utilized in biochemical research for various applications:

- Proteomics Research: The compound serves as a biochemical tool for studying protein interactions and functions due to its ability to modify biomolecules selectively .

- Chemical Properties: Its molecular formula is with a molecular weight of 212.24 g/mol. These properties make it suitable for various laboratory applications where specific interactions with proteins or other biomolecules are required .

Case Studies and Research Findings

作用机制

The mechanism of action of 2,3-Dihydro-6-methoxy-phenalen-1-one involves the upregulation of bone morphogenetic protein-2 (BMP-2), which accelerates bone turnover and increases the proportion of osteoblasts. This mechanism highlights its potential in bone-related research and applications.

相似化合物的比较

Similar Compounds

1-Methoxy-canthin-6-one: A compound related to 2,3-Dihydro-6-methoxy-phenalen-1-one, known for its effectiveness in triggering apoptosis in cancer cell lines.

2,6-Dimethoxyphenol: Structurally similar and used in studies involving the pyrolysis of methoxyphenols.

Uniqueness

This compound stands out due to its versatility and unique structure, which allows it to be used in a variety of scientific applications. Its ability to act as both a starting material and an intermediate in organic synthesis, along with its potential in drug design and biochemistry, makes it a valuable compound in research.

生物活性

2,3-Dihydro-6-methoxy-phenalen-1-one is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods:

The synthesis typically involves the reaction of methoxyphenols under controlled conditions. A common method includes the closed system pyrolysis of methoxyphenols, which serves as proxies for terrestrial biomass. This process is essential for understanding the chemical changes in lignin during hydrothermal alteration.

Anticancer Properties

One of the most notable biological activities of this compound is its potential anticancer effects. Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines, including:

- Human leukemia

- Thyroid carcinoma

- Hepatocellular carcinoma

In vitro studies have shown that treatment with this compound leads to significant cell death in these cancer types, suggesting its utility as a potential chemotherapeutic agent .

The mechanism by which this compound exerts its effects appears to involve the upregulation of bone morphogenetic protein-2 (BMP-2). This upregulation accelerates bone turnover and enhances the proportion of osteoblasts, indicating its potential applications in bone health and regeneration.

Comparative Analysis with Similar Compounds

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound derivatives significantly inhibited cell proliferation in human leukemia cells. The IC50 values were reported at concentrations as low as 5 µM, indicating potent activity against these malignancies .

Study 2: Mechanistic Insights

Another investigation focused on the molecular pathways activated by the compound. It was found that treatment led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic markers such as Bcl-2. This shift supports the hypothesis that this compound promotes apoptosis through mitochondrial pathways .

Applications in Research and Industry

The unique properties of this compound make it a valuable compound across various fields:

- Organic Synthesis : Serves as a starting material for synthesizing other organic compounds.

- Drug Design : Its structure is leveraged in designing new pharmaceuticals with anticancer properties.

- Biochemistry : Used as a probe molecule in biochemical studies to explore cellular mechanisms.

- Agricultural Research : Some derivatives are being studied for their roles in plant defense mechanisms and potential use as natural insecticides.

- Corrosion Inhibition : Certain derivatives have been evaluated for effectiveness in protecting metals against corrosion in acidic environments.

属性

IUPAC Name |

6-methoxy-2,3-dihydrophenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-8-6-9-5-7-12(15)10-3-2-4-11(13)14(9)10/h2-4,6,8H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMNHZUOPYYVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=C3C2=C(CCC3=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385064 | |

| Record name | 6-Methoxy-2,3-dihydro-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100621-80-5 | |

| Record name | 6-Methoxy-2,3-dihydro-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。